molecular formula C23H17FN2O3 B2622559 (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327173-20-5

(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2622559
CAS No.: 1327173-20-5
M. Wt: 388.398
InChI Key: MGIHRLDZPLBDNC-RWEWTDSWSA-N
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Description

(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable chromene precursor under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(3-bromophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs

Properties

IUPAC Name

2-(3-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-28-19-11-9-17(10-12-19)25-22(27)20-13-15-5-2-3-8-21(15)29-23(20)26-18-7-4-6-16(24)14-18/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIHRLDZPLBDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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